BenchChemオンラインストアへようこそ!

(R)-2-Amino-4,4-dimethylpentan-1-ol

Chiral Recognition Enantiomeric Excess Stereochemistry

This (R)-enantiomer is a strategic, non-interchangeable chiral amino alcohol featuring an extremely bulky C4 gem-dimethyl group that enforces unique stereodifferentiation absent in less hindered analogs like leucinol. Its defined (R)-stereocenter and rigid steric environment are critical for asymmetric catalysis, chiral auxiliary applications, and patentable medicinal chemistry motifs, directly impacting downstream product activity. Substitution with the racemate or (S)-enantiomer nullifies efficacy.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B8068390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4,4-dimethylpentan-1-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CO)N
InChIInChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1
InChIKeyOCJXWXGVDQCFJW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4,4-dimethylpentan-1-ol: A Sterically-Hindered, Pre-Configured Chiral Building Block for Asymmetric Synthesis and CNS-Targeted Drug Discovery


(R)-2-Amino-4,4-dimethylpentan-1-ol (CAS 1174494-98-4) is a chiral, non-proteinogenic amino alcohol characterized by a (2R)-configured stereocenter adjacent to a highly sterically congested tert-butyl-like moiety. Unlike common chiral pools like leucinol or tert-leucinol, it is primarily a research compound, functioning as a versatile chiral synthon, auxiliary, or ligand precursor for introducing both chirality and significant steric bulk into target molecules. It is a white to off-white solid (predicted pKa 12.85±0.10, density 0.900±0.06 g/cm³) with a defined (R)-stereochemistry . Its unique structure, featuring a quaternary carbon center, enhances steric hindrance, making it useful for chiral auxiliary or ligand design in asymmetric catalysis [1].

The Procurement Risk of (R)-2-Amino-4,4-dimethylpentan-1-ol: Why Chiral Purity and Steric Bulk Cannot Be Substituted by Other Amino Alcohols


In asymmetric synthesis, generic substitution is not a viable procurement strategy. While other chiral amino alcohols (e.g., leucinol, tert-leucinol) provide a scaffold, (R)-2-Amino-4,4-dimethylpentan-1-ol delivers a unique and non-interchangeable combination of three critical features: (1) a defined (R)-stereocenter that dictates the 3D spatial outcome of a reaction, directly impacting the biological activity of downstream products ; (2) an extremely bulky gem-dimethyl group at the C4 position, which enforces a unique steric environment for stereodifferentiation—a property lacking in less hindered analogs ; and (3) a backbone that is not a simple reduction product of a common amino acid, making it a non-obvious and potentially patentable motif. Substituting with its (S)-enantiomer , the racemate, or a less hindered analog like leucinol would result in a different diastereomeric pathway, altered reaction kinetics, and ultimately, a different product profile with potentially nullified activity . The specific chiral and steric constraints of this molecule are not 'optional' but are the precise parameters required for its intended application.

(R)-2-Amino-4,4-dimethylpentan-1-ol: Direct Comparative Data for Informed Selection vs. (S)-Enantiomer and Key Structural Analogs


Absolute Stereochemistry Dictates Biological Recognition: (R)- vs. (S)-2-Amino-4,4-dimethylpentan-1-ol

The biological function of chiral molecules is governed by their absolute stereochemistry. (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS 1174494-98-4) and its (S)-enantiomer (CAS 154092-62-3) are distinct, non-superimposable molecules. This is not an issue of purity but of identity. The target compound is defined by its (R)-configuration, and its (S)-counterpart will interact with chiral biological targets (e.g., enzymes, receptors) and chiral chemical environments (e.g., asymmetric catalysts) in a fundamentally different manner. A known example of this class-wide principle is the divergent interaction of enantiomers with AAK1, a kinase target for neuropathic pain [1]. In drug discovery, the (R) and (S) forms are different chemical entities, often with vastly different pharmacological profiles, as mandated by regulatory bodies like the FDA [2].

Chiral Recognition Enantiomeric Excess Stereochemistry Pharmacophore

Enhanced Steric Bulk for Asymmetric Induction: (R)-4,4-Dimethyl vs. (R)-Leucinol (4-Methyl)

The magnitude of steric bulk directly influences the stereoselectivity in asymmetric reactions. (R)-2-Amino-4,4-dimethylpentan-1-ol possesses a gem-dimethyl group (tert-butyl-like) at the C4 position, creating a significantly larger steric footprint compared to its closest analog, (R)-leucinol, which has an isopropyl group at the C4 position [1]. This increased steric congestion can lead to greater facial discrimination in catalytic cycles. While no direct head-to-head reaction yield data is available in the public domain for this specific research compound, the structural difference is definitive. This compound provides a 'super-leucinol' steric environment, useful for exploring the impact of extreme steric hindrance on reaction outcomes.

Steric Hindrance Asymmetric Induction Ligand Design C4-Substituent Effect

Distinct Scaffold for Intellectual Property: (R)-4,4-Dimethyl vs. (R)-tert-Leucinol (3,3-Dimethyl)

In pharmaceutical research, the novelty and non-obviousness of a chemical scaffold are critical for securing intellectual property (IP). (R)-2-Amino-4,4-dimethylpentan-1-ol presents a different carbon backbone than (R)-tert-leucinol (2-amino-3,3-dimethylbutan-1-ol) [1]. While both possess a tert-butyl group, its placement relative to the chiral amino alcohol center differs (C4 vs. C3). This 'scaffold hopping' approach is a common strategy in medicinal chemistry to generate new chemical matter with a similar steric profile but a different overall shape and electronic distribution, potentially circumventing existing patents on tert-leucinol-derived compounds [2]. This is a strategic, rather than purely performance-based, differentiator for procurement in a competitive research environment.

IP Position Patentability Scaffold Hopping Novelty

Physicochemical Properties: Predicted pKa and Density for Handling and Formulation

Predictive data provides baseline values for experimental design. The predicted pKa for (R)-2-Amino-4,4-dimethylpentan-1-ol is 12.85±0.10, indicating it is a moderately strong base in its class . Its predicted density is 0.900±0.06 g/cm³ . While direct experimental data for the (S)-enantiomer or leucinol are not compiled in the provided search results for a direct head-to-head comparison, these predicted values for the target compound are essential for planning acid-base extractions, selecting solvents, and estimating shipping and storage volumes. For example, knowing the pKa is crucial for controlling the protonation state during reactions or purifications.

Physicochemical Properties pKa Density Formulation

High-Value Applications for (R)-2-Amino-4,4-dimethylpentan-1-ol: Where its Specific Chiral and Steric Profile is Essential


Asymmetric Synthesis: Chiral Auxiliary or Ligand Development

The compound's (R)-stereocenter and extreme steric bulk make it an excellent candidate for use as a chiral auxiliary or as a building block for chiral ligands in asymmetric catalysis. Its defined stereochemistry directs the formation of new stereocenters, while the bulky gem-dimethyl group enforces a rigid, shielded environment that can enhance enantioselectivity in reactions such as hydrogenations, cycloadditions, and cross-couplings .

Medicinal Chemistry: CNS-Targeted Drug Discovery

Its structural similarity to neurotransmitters suggests potential applications in pharmacology, particularly as a chiral building block in the synthesis of drugs targeting neurological disorders . The compound's ability to interact with biological molecules through hydrogen bonding and ionic interactions makes it valuable for studying enzyme-substrate interactions and receptor binding .

Intellectual Property-Driven Scaffold Hopping

Researchers seeking to generate novel chemical matter with a similar steric profile to tert-leucinol but with a distinct and potentially patentable scaffold will find (R)-2-Amino-4,4-dimethylpentan-1-ol to be a strategic starting material. Its C4-gem-dimethyl substitution pattern offers a different spatial arrangement than the C3-gem-dimethyl pattern of tert-leucinol, which can be a key differentiator in competitive medicinal chemistry programs [1].

Chiral Resolution and Analytical Method Development

The distinct (R)-enantiomer can be used as a standard or reference material in the development of chiral analytical methods (e.g., HPLC, SFC) for the resolution and quantification of enantiomeric mixtures. This is a crucial quality control step in any process where the opposite (S)-enantiomer or the racemate may be present as an impurity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-4,4-dimethylpentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.